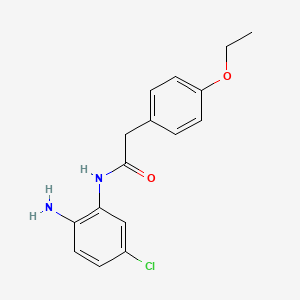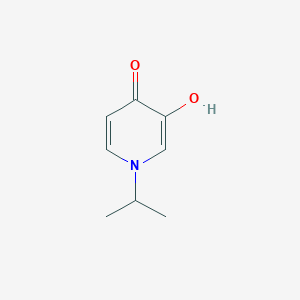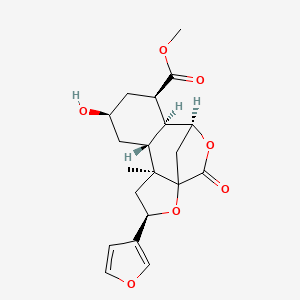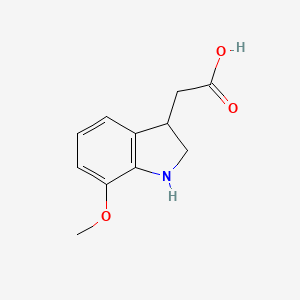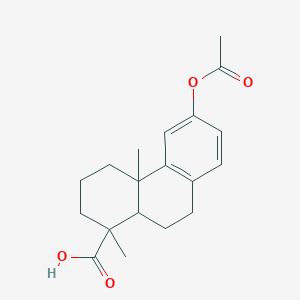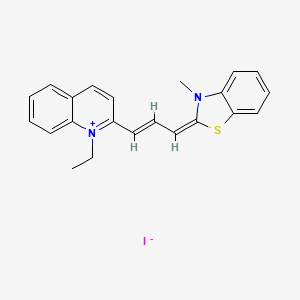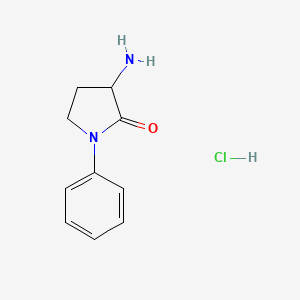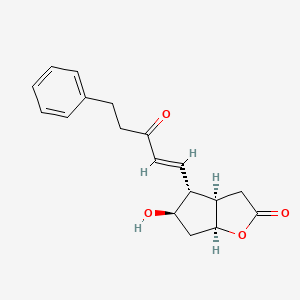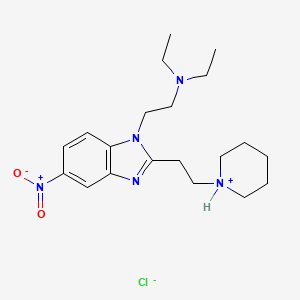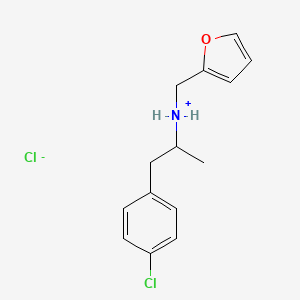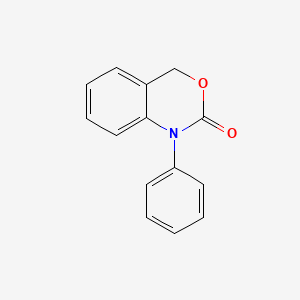
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- is a heterocyclic compound that features a benzene ring fused with an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reaction of 2-aminophenol with chloroacetyl chloride: This method involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate.
Reduction of nitro ethers: Nitro ethers can be reduced using Fe/AcOH or Zn/NH4Cl to yield the desired benzoxazinones.
Reaction with maleic anhydride: 2-aminophenols react with maleic anhydride to produce benzoxazinones with acetic acid substitution in the 2-position.
Microwave-assisted synthesis: This method involves the use of microwave irradiation to synthesize 3,4-dihydro-2H-1,3-benzoxazines.
Industrial Production Methods
Industrial production methods for 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the benzoxazine ring.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution reagents: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinones, which can have different functional groups introduced onto the benzoxazine ring.
Applications De Recherche Scientifique
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial agents.
Materials Science: Benzoxazinones are used in the synthesis of polymers and materials with unique properties.
Biological Research: The compound is studied for its role in inhibiting specific enzymes and pathways in biological systems.
Mécanisme D'action
The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The compound’s structure allows it to interact with various biological molecules, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Efavirenz: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Other Benzoxazines: Compounds such as 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines, which have different substituents and biological activities.
Uniqueness
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities
Propriétés
Numéro CAS |
13213-90-6 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-phenyl-4H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H11NO2/c16-14-15(12-7-2-1-3-8-12)13-9-5-4-6-11(13)10-17-14/h1-9H,10H2 |
Clé InChI |
JOZFJYSDJQXFRK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2N(C(=O)O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




